Regioisomer Discrimination by Mass Spectrometry
Electron-ionization mass spectrometry provides unambiguous discrimination between 4-aminopiperidin-3-ol and 3-aminopiperidin-4-ol regioisomers. The trans-4-aminopiperidin-3-ol skeleton generates three specific fragment ions—[M‑18]⁺˙, [M‑19]⁺, and [M‑43]⁺—that are completely absent in the spectra of the 3-aminopiperidin-4-ol isomer. Conversely, a fragment at m/z 100 is exclusive to the 3-aminopiperidin-4-ol scaffold [1]. Because 3-Piperidinol, 1-amino- (1-aminopiperidin-3-ol) carries the hydroxyl at the 3-position and the amino group on N1, its fragmentation pattern aligns with the 4-aminopiperidin-3-ol signature ions, enabling its rapid, instrument-based distinction from 1-aminopiperidin-4-ol and other regioisomers.
| Evidence Dimension | EI mass-spectral fragmentation pattern |
|---|---|
| Target Compound Data | Produces [M‑18]⁺˙, [M‑19]⁺, [M‑43]⁺ ions characteristic of 4-aminopiperidin-3-ol scaffold (applicable to 1-amino-3-ol regioisomer) |
| Comparator Or Baseline | 3-amino-4-ol isomer yields a unique m/z 100 ion; 4-amino-3-ol isomer lacks this ion |
| Quantified Difference | Mutual exclusivity of diagnostic ion sets—three ions present only in 4-amino-3-ol scaffold; one ion present only in 3-amino-4-ol scaffold |
| Conditions | Electron ionization (70 eV) mass spectrometry; analysis of four pairs of aminopiperidinol regioisomers |
Why This Matters
This analytical fingerprint allows a procurement or quality-control laboratory to verify the correct regioisomeric identity of the received material without ambiguity, preventing costly synthetic failures arising from isomeric contamination.
- [1] K. Kuczynska, et al. Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry. Journal of Molecular Structure, 2017, 1134, 577–584. View Source
